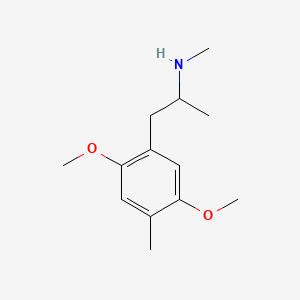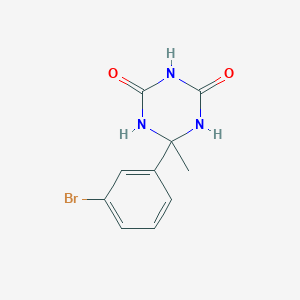![molecular formula C16H30O6Si2 B14179899 [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) CAS No. 918893-29-5](/img/structure/B14179899.png)
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) is a chemical compound with a complex structure that includes both phenylene and silanol groups
Preparation Methods
The synthesis of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves multiple steps. One common synthetic route includes the reaction of 2,5-dihydroxyterephthalic acid with 2-methoxyethanol under specific conditions to form the intermediate compound. This intermediate is then reacted with dimethylchlorosilane in the presence of a catalyst to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate various biochemical processes. Its silanol groups can interact with hydroxyl and amino groups in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
Similar compounds to [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) include:
2,5-Bis(2-methoxyethoxy)terephthalic acid: This compound has similar structural features but lacks the silanol groups, making it less versatile in certain applications.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene:
The uniqueness of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) lies in its combination of phenylene and silanol groups, which confer distinct chemical and physical properties that are advantageous for various scientific and industrial applications.
Properties
CAS No. |
918893-29-5 |
|---|---|
Molecular Formula |
C16H30O6Si2 |
Molecular Weight |
374.58 g/mol |
IUPAC Name |
hydroxy-[4-[hydroxy(dimethyl)silyl]-2,5-bis(2-methoxyethoxy)phenyl]-dimethylsilane |
InChI |
InChI=1S/C16H30O6Si2/c1-19-7-9-21-13-11-16(24(5,6)18)14(22-10-8-20-2)12-15(13)23(3,4)17/h11-12,17-18H,7-10H2,1-6H3 |
InChI Key |
ALXUTPVOUAXURG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1[Si](C)(C)O)OCCOC)[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


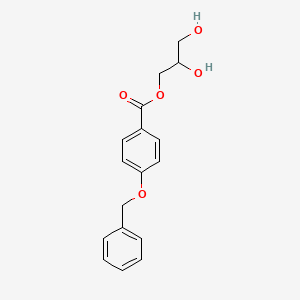

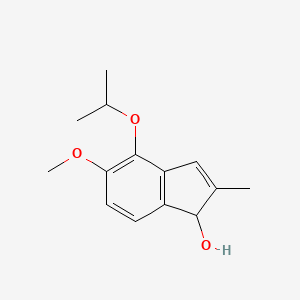
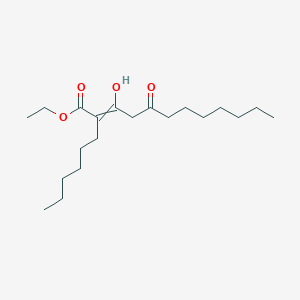
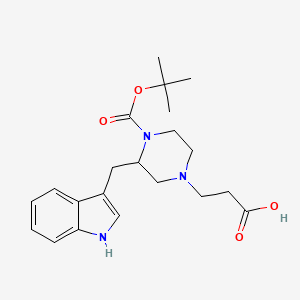
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

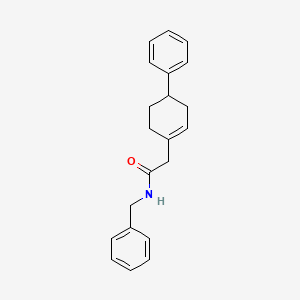
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
